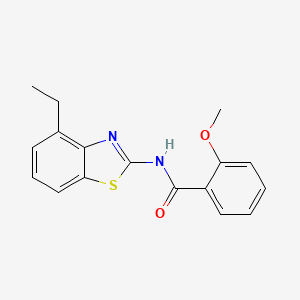

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Description

N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a benzothiazole-derived benzamide characterized by a 4-ethyl substituent on the benzothiazole ring and a 2-methoxy group on the benzamide moiety. Such compounds are often analyzed using single-crystal X-ray diffraction (SXRD), NMR, and mass spectrometry to confirm their structures and physicochemical properties .

Properties

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-3-11-7-6-10-14-15(11)18-17(22-14)19-16(20)12-8-4-5-9-13(12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOVDOPHPYENQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 4-Ethyl-1,3-Benzothiazol-2-Amine with 2-Methoxybenzoyl Chloride

The most widely reported method involves the nucleophilic acyl substitution of 2-methoxybenzoyl chloride with 4-ethyl-1,3-benzothiazol-2-amine. This two-step process typically employs a base such as triethylamine or pyridine to scavenge HCl, facilitating amide bond formation.

Reaction Conditions

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0–25°C under inert atmosphere (N₂/Ar)

- Molar Ratio: 1:1.2 (amine:acyl chloride)

- Yield: 68–75% after recrystallization from ethanol

Mechanistic Insights

The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

One-Pot Synthesis Using Coupling Agents

Modern protocols utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst. This approach bypasses acyl chloride preparation, enhancing safety and scalability.

Representative Procedure

- Suspend 4-ethyl-1,3-benzothiazol-2-amine (10 mmol) and 2-methoxybenzoic acid (12 mmol) in DCM.

- Add EDC (12 mmol) and DMAP (1 mmol).

- Stir at 25°C for 12–16 hours.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield: 82%

Reaction Optimization Strategies

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates by stabilizing charged intermediates but may promote side reactions. Non-polar solvents (toluene) favor slower, more controlled coupling.

Table 1. Solvent Screening for Amide Coupling

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 75 | 95 |

| THF | 7.52 | 68 | 92 |

| DMF | 36.7 | 80 | 89 |

| Toluene | 2.38 | 58 | 97 |

Catalytic Systems and Green Chemistry

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiation at 100°C for 10 minutes in DMF with EDC/DMAP achieves 85% yield. Additionally, recyclable nanocatalysts like Fe₃O₄@SiO₂-NH₂ enable five reaction cycles without significant activity loss.

Analytical Characterization

Structural Confirmation via Spectroscopic Methods

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.54–7.48 (m, 2H, ArH), 7.32 (t, J = 7.6 Hz, 1H, ArH), 4.01 (s, 3H, OCH₃), 2.89 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- IR (KBr): 1654 cm⁻¹ (C=O stretch), 1247 cm⁻¹ (C-O-C asym), 1532 cm⁻¹ (C=N benzothiazole).

Industrial-Scale Production Challenges

Purification at Scale

Recrystallization from ethanol/water mixtures (3:1) achieves >99% purity but requires slow cooling to prevent oiling out. Alternative methods:

- Melt Crystallization: Effective for thermostable batches, reducing solvent use.

- Continuous Flow Chromatography: Reduces downtime between batches.

Table 2. Comparison of Purification Methods

| Method | Purity (%) | Solvent Consumption (L/kg) |

|---|---|---|

| Batch Recrystallization | 99.2 | 15 |

| Melt Crystallization | 98.5 | 2 |

| Flow Chromatography | 99.8 | 8 |

Chemical Reactions Analysis

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It finds applications in material science and catalysis, where its unique structure can enhance the properties of materials and catalytic processes

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Analogues

a. N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Structural Differences : 2-BTBA lacks substituents on both rings, while 2-BTFBA introduces a 2-fluoro group on the benzamide. The target compound features a 4-ethyl (benzothiazole) and 2-methoxy (benzamide) group.

- Physicochemical Properties :

- Crystal Lattice : 2-BTBA (Volume = 1169.13 ų) and 2-BTFBA (Volume = 1195.61 ų) show increased volume with fluorination, suggesting substituent bulk impacts packing efficiency .

- Electronic Effects : The electron-withdrawing fluoro group in 2-BTFBA may enhance polarity compared to the electron-donating methoxy and ethyl groups in the target compound .

b. N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

c. N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

- Structural Differences : A propynyl group at the 3-position and methoxy at the 4-position on benzothiazole, with a 4-methylbenzamide.

Benzimidazole-Based Analogues

a. (R)-N-[1,3-Dimethyl-6-(2-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl]-2-methoxybenzamide (GSK6853)

- Structural Differences : Benzimidazole core vs. benzothiazole, with a 2-methoxybenzamide common to both.

- Functional Role : GSK6853 is a bromodomain inhibitor, highlighting that methoxybenzamide moieties can mediate target binding in diverse heterocyclic systems .

b. N-(6-Cyano-1-methyl-1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide

- Structural Differences: Cyano and methyl groups on the benzimidazole.

Other Benzamide Derivatives

N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide

- Structural Differences : Indane ring replaces benzothiazole.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a benzothiazole ring and a methoxybenzamide moiety, which are known for their diverse biological activities.

Synthesis : The synthesis typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction facilitates the formation of the amide bond under controlled conditions to yield the desired product with high purity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds containing benzothiazole derivatives exhibit broad-spectrum antibacterial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymes .

Anticancer Activity

Research has shown promising results regarding the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against several cancer types, including breast and lung cancers .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial metabolism.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Case Study 1 : A study evaluating various benzothiazole derivatives found that those with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological efficacy .

- Case Study 2 : In vitro studies demonstrated that this compound showed potent activity against human breast adenocarcinoma (MDA-MB-231) cells with an IC50 value indicating effective growth inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 0.24 - 0.92 |

| N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide | Yes | Moderate | 0.31 |

| N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Yes | High | 0.08 - 0.15 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, and what reaction conditions are critical for achieving high yield and purity?

- Methodology : The compound can be synthesized via coupling reactions between substituted benzothiazole amines and activated carboxylic acid derivatives. For example, a similar benzothiazole derivative was synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine under reflux, followed by purification via chromatography and recrystallization . Key conditions include:

- Use of coupling agents (e.g., DCC, DMAP) to facilitate amide bond formation.

- Solvent selection (e.g., pyridine, dichloromethane) and inert atmospheres to prevent oxidation.

- Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing recrystallization solvents (e.g., methanol) for purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and amide linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (for crystalline derivatives) provides precise bond angles and intermolecular interactions (e.g., hydrogen bonding networks stabilizing the crystal lattice) . Infrared (IR) spectroscopy identifies functional groups like C=O stretches (amide I band) and methoxy C-O vibrations .

Q. What initial biological screening approaches are recommended to evaluate the compound's bioactivity?

- Methodology : Prioritize enzyme inhibition assays (e.g., PFOR enzyme in anaerobic organisms) due to the amide group's role in disrupting metabolic pathways . Antimicrobial activity can be tested via broth microdilution (MIC determination against Gram-positive/negative bacteria). Anticancer potential is assessed using cell viability assays (e.g., MTT on cancer cell lines), with IC₅₀ calculations to compare potency against structural analogs .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring influence the compound's biological activity and selectivity?

- Methodology : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy at position 4) enhance bioactivity by improving solubility and target binding. For example, 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine showed enhanced antimicrobial activity compared to non-substituted analogs . Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets, such as hydrophobic pockets in enzymes or DNA minor grooves .

Q. What mechanistic insights exist regarding the compound's interaction with enzymatic targets like PFOR?

- Methodology : Crystallographic data from analogous compounds demonstrate that the amide anion directly inhibits PFOR by disrupting its flavin cofactor binding site. Kinetic assays (e.g., NADH oxidation monitoring) quantify inhibition constants (Kᵢ), while site-directed mutagenesis identifies critical residues for binding . Comparative studies with nitazoxanide derivatives highlight the importance of the benzothiazole core in maintaining inhibitory potency .

Q. How do solvent polarity and pH affect the compound's stability and reactivity in solution?

- Methodology : Stability studies under varying pH (2–12) and temperatures (25–60°C) using HPLC-UV monitoring show degradation pathways (e.g., hydrolysis of the amide bond in acidic conditions). Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate oxidation; thus, inert storage (N₂ atmosphere) is recommended . Accelerated stability testing (ICH guidelines) informs formulation strategies for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.